molecular formula C7H10BrN3 B15238118 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine

Katalognummer: B15238118
Molekulargewicht: 216.08 g/mol
InChI-Schlüssel: OLPFNIUXYVIGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound features a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. The presence of both bromine and amine groups makes this compound versatile for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine typically involves the bromination of 3-pyridyl ethane-1,2-diamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: The amine groups can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a new amine derivative, while oxidation might produce an imine or nitrile compound.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine exerts its effects depends on its interaction with specific molecular targets. The bromine atom and amine groups allow the compound to form covalent bonds or hydrogen bonds with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine include:

    1-(6-Chloro-3-pyridyl)ethane-1,2-diamine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(6-Fluoro-3-pyridyl)ethane-1,2-diamine: The presence of a fluorine atom can lead to different chemical and biological properties due to the strong electronegativity of fluorine.

    1-(6-Iodo-3-pyridyl)ethane-1,2-diamine:

The uniqueness of this compound lies in its specific reactivity profile and the balance of electronic and steric effects provided by the bromine atom.

Eigenschaften

Molekularformel

C7H10BrN3

Molekulargewicht

216.08 g/mol

IUPAC-Name

1-(6-bromopyridin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10BrN3/c8-7-2-1-5(4-11-7)6(10)3-9/h1-2,4,6H,3,9-10H2

InChI-Schlüssel

OLPFNIUXYVIGGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(CN)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.